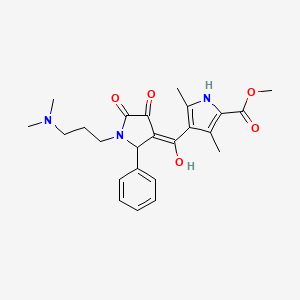

methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a pyrrolidine ring, and various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include dimethylamine, acrylonitrile, and various catalysts such as lead acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as homogeneous radical polymerization in hydrocarbon solvents are often employed .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds .

Aplicaciones Científicas De Investigación

Drug Development

The compound has been investigated for its role in the development of novel therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery focused on diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of key metabolic pathways involved in cell proliferation and survival.

Neuropharmacology

Research has suggested that the compound may have neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions.

Case Study: Alzheimer's Disease

In preclinical trials, methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate showed promise in reducing amyloid-beta plaques in animal models of Alzheimer's disease, indicating potential for cognitive enhancement.

Polymer Chemistry

The compound is utilized as a building block in the synthesis of advanced polymers. Its functional groups allow for modifications that enhance the properties of materials used in coatings and adhesives.

Data Table: Properties of Polymers Derived from the Compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | Up to 200 °C |

| Chemical Resistance | Excellent against solvents |

Nanotechnology

In nanotechnology, this compound serves as a precursor for creating nanoparticles with specific functionalities, which can be applied in drug delivery systems and imaging agents.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development.

Case Study: COX Inhibition

Research indicated that this compound effectively inhibited cyclooxygenase (COX) enzymes in vitro, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).

Diagnostic Applications

Due to its fluorescent properties, this compound can be employed in diagnostic assays and imaging techniques to visualize biological processes at the cellular level.

Mecanismo De Acción

The mechanism of action of methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Dimethylaminopropylamine: A diamine used in the preparation of surfactants.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A carbodiimide used as a carboxyl activating agent.

Actividad Biológica

Methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including pyrrole rings and a dimethylamino group. Its molecular formula is C23H28N4O5, with a molecular weight of approximately 472.57 g/mol. The structural complexity allows for various interactions with biological targets, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It is hypothesized to modulate the activity of specific molecular targets through binding to active sites, influencing pathways such as:

- Signal Transduction : The compound may alter signaling cascades by interacting with kinases or phosphatases.

- Gene Expression : By affecting transcription factors or other regulatory proteins, it can influence gene expression patterns.

- Metabolic Regulation : The compound's structure allows it to participate in metabolic pathways, potentially acting as an inhibitor or activator of key enzymes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that similar pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : Pyrrole-based compounds have been reported to trigger apoptosis via both intrinsic and extrinsic pathways by activating caspases and altering mitochondrial membrane potential .

- Kinase Inhibition : Certain derivatives have demonstrated inhibitory effects on kinases such as Aurora Kinase A (AURKA) and Epidermal Growth Factor Receptor (EGFR), which are critical in cancer cell proliferation and survival .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Pyrrole derivatives have been noted for their effectiveness against various bacterial strains and fungi, suggesting potential as therapeutic agents in treating infections .

In Vitro Studies

A study involving a series of pyrrole derivatives demonstrated significant cytotoxicity against several cancer cell lines. For instance, compounds similar to methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo) showed IC50 values ranging from 8.55 μM to 23.45 μM against melanoma cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A375 | 8.55 |

| Compound B | A375 | 23.45 |

| Compound C | MCF7 | 10.00 |

In Vivo Studies

While in vitro studies provide initial insights into the efficacy of this compound, further research is necessary to evaluate its effects in vivo. Animal models are essential for understanding pharmacokinetics, toxicity profiles, and therapeutic windows.

Propiedades

IUPAC Name |

methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5/c1-14-17(15(2)25-19(14)24(31)32-5)21(28)18-20(16-10-7-6-8-11-16)27(23(30)22(18)29)13-9-12-26(3)4/h6-8,10-11,20,25,28H,9,12-13H2,1-5H3/b21-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIILUDCHYOAGP-DYTRJAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.